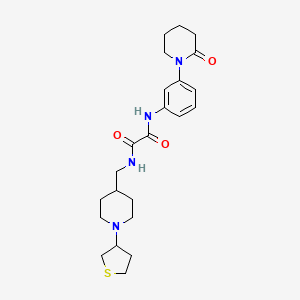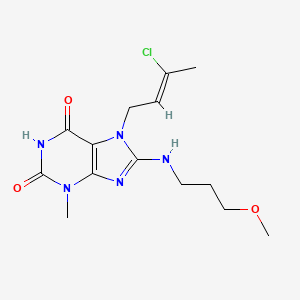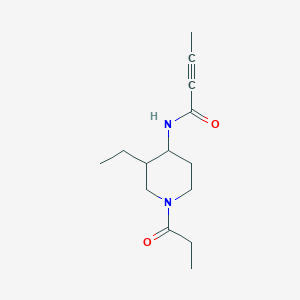
N-(3-Ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of a carbon-carbon triple bond adjacent to a nitrogen atom. Ynamides are known for their unique reactivity and have been widely studied for their applications in organic synthesis, particularly in the formation of amides and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide typically involves the reaction of an appropriate piperidine derivative with a but-2-ynoic acid derivative under specific conditions. One common method involves the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers or continuous flow reactors. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The triple bond in the ynamide can be oxidized to form diketones or other oxidized products.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The ynamide can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or osmium tetroxide for oxidation, reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ynamide may yield diketones, while reduction may produce alkenes or alkanes .
Scientific Research Applications
N-(3-Ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-Ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide involves the activation of the carbon-carbon triple bond by the adjacent nitrogen atom. This activation facilitates various chemical reactions, including nucleophilic addition and substitution. The compound’s unique structure allows it to act as an effective coupling reagent, promoting the formation of amide bonds without racemization .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide include other ynamides such as:
- N-(3-Methyl-1-propanoylpiperidin-4-yl)but-2-ynamide
- N-(3-Propyl-1-propanoylpiperidin-4-yl)but-2-ynamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other ynamides. Its ability to form racemization-free amide bonds makes it particularly valuable in peptide synthesis .
Properties
IUPAC Name |
N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-7-13(17)15-12-8-9-16(14(18)6-3)10-11(12)5-2/h11-12H,5-6,8-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBDXBMKOJZYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1NC(=O)C#CC)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2436097.png)
![7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2436098.png)

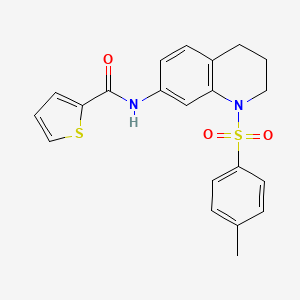
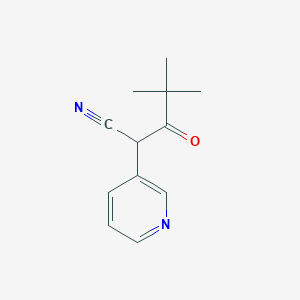


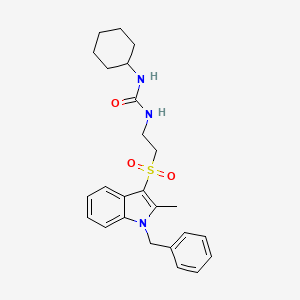
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436112.png)
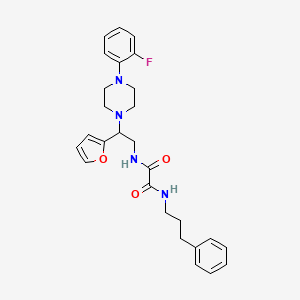
![2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2436116.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2436118.png)
